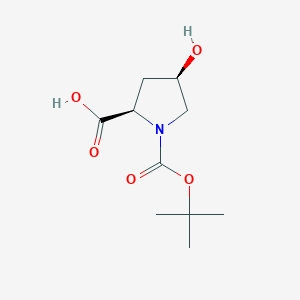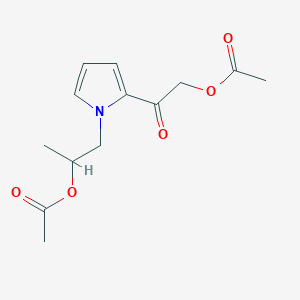
Napaap
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Napaap is a chemical compound that has been extensively researched for its potential use in various scientific applications. The compound is known for its unique synthesis method and its ability to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Napaap is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes in the body. This inhibition leads to a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties.
Efectos Bioquímicos Y Fisiológicos
Napaap has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to reduce the production of certain cytokines, which are involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Napaap has several advantages for lab experiments, including its high solubility in water and its ability to exhibit a range of biochemical and physiological effects. However, the compound also has some limitations, including its complex synthesis method and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Napaap, including its potential use in medicine, agriculture, and environmental science. Some of the areas that could be explored include the compound's mechanism of action, its potential side effects, and its efficacy in treating various diseases. Additionally, further research could be conducted on the compound's potential use as an anti-inflammatory and analgesic agent.
Conclusion:
In conclusion, Napaap is a promising chemical compound that has been extensively researched for its potential use in various scientific applications. The compound has a unique synthesis method and exhibits a range of biochemical and physiological effects, making it a promising candidate for further research. While there are some limitations to the compound's use in lab experiments, there are also several future directions for research that could lead to significant advancements in various fields.
Métodos De Síntesis
Napaap is synthesized through a complex process that involves the reaction of two chemical compounds, namely, naphthalene and para-aminophenol. The process is carried out under specific conditions, including temperature, pressure, and catalysts. The resulting product is a yellow crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Napaap has been extensively studied for its potential use in various scientific applications, including medicine, agriculture, and environmental science. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Propiedades
Número CAS |
136396-64-0 |
|---|---|
Nombre del producto |
Napaap |
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C13H17NO5/c1-9(19-11(3)16)7-14-6-4-5-12(14)13(17)8-18-10(2)15/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
JAKDZKXSEXYEJR-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
SMILES canónico |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Sinónimos |
N-(2-acetoxy)propyl-2-(2-acetoxy)acetopyrrole NAPAAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



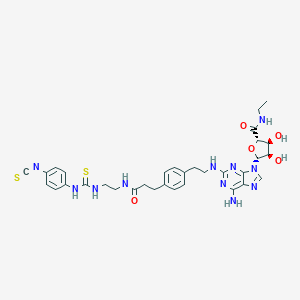

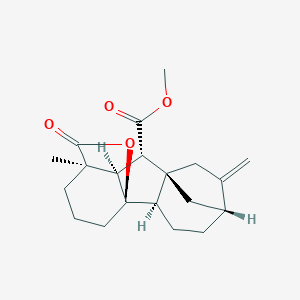
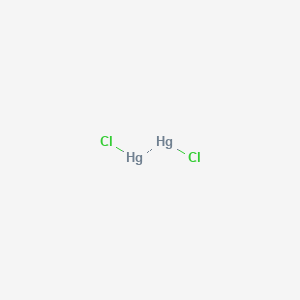

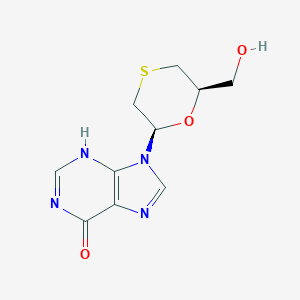
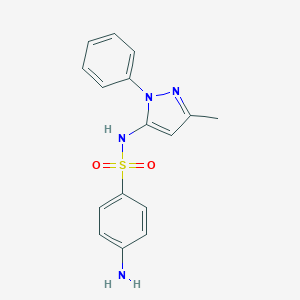

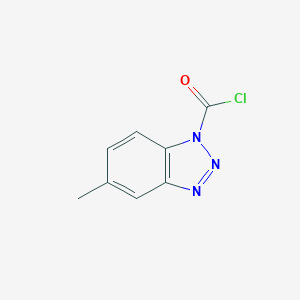
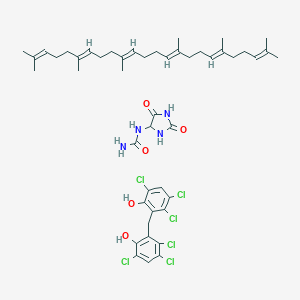

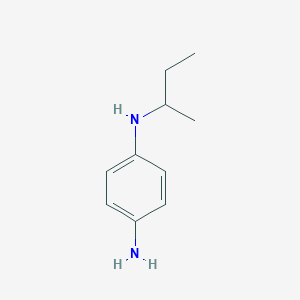
![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
